physicochemical properties of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol
physicochemical properties of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol
As a Senior Application Scientist, this guide provides an in-depth technical overview of the . This document is intended for researchers, scientists, and professionals in drug development who are interested in the characterization and application of novel heterocyclic compounds.
Introduction
5-amino-1-methanesulfonyl-1H-pyrazol-3-ol belongs to the aminopyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The pyrazole scaffold is a versatile framework that can be functionalized to interact with a variety of biological targets. The introduction of a methanesulfonyl group at the N1 position and an amino group at the C5 position, along with a hydroxyl group at the C3 position, imparts specific electronic and steric properties to the molecule, which are crucial for its interaction with biological systems. Aminopyrazoles are known to exhibit tautomerism, a phenomenon that can significantly influence their physicochemical properties and biological activity.[1] This guide will delve into the predicted physicochemical characteristics of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol, drawing upon data from structurally related N-sulfonylated pyrazoles and established principles of physical organic chemistry.
Chemical Structure and Tautomerism
The chemical structure of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol is characterized by a five-membered pyrazole ring with a methanesulfonyl substituent on one of the nitrogen atoms. The presence of amino and hydroxyl groups gives rise to the possibility of tautomerism. The pyrazole ring can exist in different tautomeric forms, which can influence its hydrogen bonding capabilities and overall polarity.[1]
Caption: Tautomeric forms of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol.
Predicted Physicochemical Properties
Due to the novelty of 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol, extensive experimental data on its physicochemical properties is not yet available in the public domain. The following properties are predicted based on the analysis of its chemical structure and data from analogous compounds.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₄H₇N₃O₃S | Elemental composition |
| Molecular Weight | 177.18 g/mol | Sum of atomic weights |
| Appearance | White to off-white solid | Analogy with similar pyrazole derivatives[2] |
| Melting Point | Expected to be a high-melting solid | N-sulfonylated pyrazoles are typically crystalline solids with defined melting points. For instance, a derivative, 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}, has a melting point of 445 K (172 °C)[3]. |
| Solubility | Predicted to be sparingly soluble in water and soluble in polar organic solvents like DMSO, DMF, and methanol. | The presence of polar functional groups (amino, hydroxyl, sulfonyl) suggests some aqueous solubility, while the overall heterocyclic structure indicates solubility in organic solvents. |
| pKa | Expected to have both acidic and basic pKa values. The amino group is basic, while the hydroxyl group and the N-H of the pyrazole ring (in certain tautomers) are acidic. | The amino group is expected to have a pKa in the range of 3-5, while the hydroxyl group's pKa would be in the range of 8-10. |
Hypothetical Synthesis and Characterization
A plausible synthetic route for 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol would involve the N-sulfonylation of the parent compound, 5-amino-1H-pyrazol-3-ol, with methanesulfonyl chloride in the presence of a suitable base.
Caption: Hypothetical synthetic workflow for 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol.
Characterization of the final product would be achieved through standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, with expected signals for the pyrazole ring protons, the amino group protons, the methyl protons of the sulfonyl group, and the corresponding carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H (amino), O-H (hydroxyl), S=O (sulfonyl), and C=N/C=C (pyrazole ring) bonds would be observed.
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Elemental Analysis: Would determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur.
Stability and Storage
For long-term storage, it is recommended to keep 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol as a lyophilized powder at -20°C or lower in a tightly sealed container with a desiccant to protect it from moisture.[4][5] For short-term storage, keeping the solid at 2-8°C in a dark and dry place is advisable.[6] Solutions of the compound should be freshly prepared, and if storage is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize degradation.[5]
Experimental Protocols
The following are detailed, step-by-step methodologies for the determination of key .
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
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Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of purified water (e.g., 10 mg in 1 mL) in a glass vial.
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Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw a known volume of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[7]
-
Calculation: The solubility is expressed in mg/mL or mol/L.
Protocol 2: Determination of pKa (Potentiometric Titration)
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Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1-10 mM) in a suitable solvent system (e.g., water or a water/co-solvent mixture).
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point.
Protocol 3: Determination of Melting Point (Capillary Method)
-
Sample Preparation: Finely powder a small amount of the dry crystalline compound.
-
Capillary Loading: Pack a small amount of the powder into a capillary tube.
-
Measurement: Place the capillary tube in a melting point apparatus.
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Heating and Observation: Heat the sample slowly and record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. The melting point is reported as a range.
Conclusion
5-amino-1-methanesulfonyl-1H-pyrazol-3-ol is a promising scaffold for further investigation in drug discovery and development. This guide has provided a comprehensive overview of its predicted physicochemical properties, a hypothetical synthetic route, and standardized protocols for its experimental characterization. The presented information serves as a valuable resource for scientists working with this novel compound, enabling a more informed approach to its handling, formulation, and application in various research settings.
References
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The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]
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PMC. Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. Available from: [Link]
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PMC. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]
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PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Available from: [Link]
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IFBB AMA. Can 5-Amino-1MQ Really Melt Fat and Slow Aging? Peptide Scientist Breaks It Down. Available from: [Link]
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